molecular formula C7H16Cl2N2 B6224705 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride CAS No. 2768332-27-8

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride

Cat. No.: B6224705
CAS No.: 2768332-27-8
M. Wt: 199.12 g/mol
InChI Key: VTSDRPMQOAPKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the azabicyclo family, which is known for its unique bicyclic structure. This compound has significant potential in various fields, including drug discovery and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of keto-lactams as starting materials, followed by silyl enol ether formation and lactam activation . Another approach involves the desymmetrization process starting from achiral tropinone derivatives.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of chiral catalysts to achieve the desired enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It may also participate in signaling pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-azabicyclo[3.2.1]octan-4-amine dihydrochloride
  • 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is unique due to its specific bicyclic structure and the position of the amine group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

2768332-27-8

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-6-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-2-6(7)4-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

VTSDRPMQOAPKSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.